molecular formula C16H12ClNO3S B230291 (3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine

(3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine

Cat. No.: B230291
M. Wt: 333.8 g/mol
InChI Key: PEJWCKUKFDSRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro group, a hydroxyl group, and a benzenesulfonamide moiety attached to a naphthalene ring. Its chemical formula is C16H12ClNO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine typically involves the following steps:

    Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Chlorination: The amino group is chlorinated to form the chloro derivative.

    Sulfonation: The chloro derivative is then sulfonated to introduce the benzenesulfonamide group.

    Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a hydrogen derivative.

    Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as ammonia (NH3) or alcohols (ROH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the chloro group can result in various functionalized derivatives.

Scientific Research Applications

(3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-chloro-4-hydroxynaphthyl)(phenylsulfonyl)amine can be compared with other similar compounds, such as:

    N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide: This compound has an ethoxy group instead of a hydroxyl group, which can affect its chemical and biological properties.

    N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12ClNO3S

Molecular Weight

333.8 g/mol

IUPAC Name

N-(3-chloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H12ClNO3S/c17-14-10-15(12-8-4-5-9-13(12)16(14)19)18-22(20,21)11-6-2-1-3-7-11/h1-10,18-19H

InChI Key

PEJWCKUKFDSRPJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl

Origin of Product

United States

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